molecular formula C21H16FN3O3 B6549356 N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 1040638-74-1

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Katalognummer: B6549356
CAS-Nummer: 1040638-74-1
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: XWEOLIVAKRWNMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is chemically known as N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide . It is also referred to as Vonoprazan Nitroso Impurity .


Synthesis Analysis

The synthesis of similar compounds involves the use of 1H-pyrrole as a raw material, which undergoes N-acylation protection with triisopropyl chlorosilane. The resulting product then reacts with Vilsmeier reagent to yield 3-formyl-1H-pyrrole. This intermediate undergoes bromination with N-bromosuccinimide (NBS) and Suzuki coupling with 2-fluorophenylboronic acid to yield the final product .


Molecular Structure Analysis

The molecular formula of the compound is C17H15FN4O3S . The structure includes a pyrrole ring substituted with a 2-fluorophenyl group and a pyridin-3-ylsulfonyl group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 374.4 . Other physical and chemical properties are not specified in the available resources.

Safety and Hazards

The compound has acute toxic effects and is a skin and eye irritant .

Zukünftige Richtungen

The development of new antibacterial agents that have a mechanism of action different from traditional antibiotics is a key area of research . Compounds with similar structures have shown promising results in in vitro studies, suggesting potential for further development .

Wirkmechanismus

Target of Action

The compound F2493-1516, also known as N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, primarily targets the proton pump (H+―K+―ATPase) in the gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid.

Mode of Action

F2493-1516 acts as a potassium-competitive acid blocker (P-CAB) . It binds to the H+―K+―ATPase enzyme in a reversible manner, competing with potassium ions. This inhibits the function of the proton pump, preventing the exchange of H+ ions with K+ ions . As a result, it effectively blocks the final step of gastric acid secretion, reducing the overall production of gastric acid.

Biochemical Pathways

The inhibition of the proton pump by F2493-1516 affects the gastric acid secretion pathway . Under normal conditions, the H+―K+―ATPase enzyme exchanges H+ ions in the parietal cell with K+ ions in the gastric lumen, a process that is powered by ATP. By blocking this exchange, F2493-1516 prevents the secretion of H+ ions into the stomach, thereby reducing gastric acidity .

Result of Action

The primary result of F2493-1516’s action is a reduction in gastric acid secretion . This can help to alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome, which are all characterized by excessive gastric acid production.

Eigenschaften

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3/c1-12-19(15-7-3-5-9-17(15)24-12)20(26)21(27)23-11-13-10-18(28-25-13)14-6-2-4-8-16(14)22/h2-10,24H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEOLIVAKRWNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.